ORY-1001(trans)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ORY1001, also known as RG-6016, is KDM1A inhibitor (IC50 <20nM) with high selectivity against related FAD dependent aminoxidases (MAO-A/B, IL4I1, KDM1B >100uM, SMOX 7uM). ORY-1001 does not inhibit non-related histone modifiers. Treatment of THP-1 (MLL-AF9) cells with ORY-1001, results in a time/dose dependent me2H3K4 accumulation at KDM1A target genes and concomitant induction of differentiation markers (EC50 me2H3K4 and FACS CD11b <1nM). ORY-1001 induces apoptosis in THP-1 and inhibits proliferation and colony formation of MV(4; 11) (MLL-AF4) cells (EC50 <1nM).

Biologische Aktivität

ORY-1001, also known as iadademstat, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), which plays a significant role in epigenetic regulation and has been implicated in various cancers, particularly acute myeloid leukemia (AML). This article explores the biological activity of ORY-1001, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.

LSD1 is an enzyme that demethylates histones, leading to transcriptional repression of tumor suppressor genes and promoting cancer cell proliferation. ORY-1001 inhibits LSD1 activity, resulting in:

- Induction of Differentiation : ORY-1001 promotes differentiation in AML cells at low concentrations (< 1 nM), which is crucial for combating leukemic stem cells .

- Alteration of Gene Expression : The compound induces a gene expression signature associated with monocyte/macrophage differentiation in AML cell lines, correlating with reduced tumor growth in preclinical models .

In Vitro and In Vivo Studies

Research has demonstrated the effectiveness of ORY-1001 in various experimental settings:

In Vitro Findings

- LSD1 Inhibition : ORY-1001 shows a Ki value of 1-100 nM for LSD1 inhibition, indicating high potency .

- Impact on Cancer Stem Cells : It effectively blocks mammosphere formation in breast cancer cell lines dependent on SOX2 expression, highlighting its potential to target cancer stem cells .

In Vivo Efficacy

A Phase I clinical trial assessed the safety and efficacy of ORY-1001 in patients with relapsed or refractory AML. Key findings include:

- Complete Remission : One patient achieved complete remission with incomplete recovery after treatment with ORY-1001 .

- Biomarker Responses : Induction of differentiation markers was observed, supporting the drug's mechanism of action through target engagement in leukemic cells .

Clinical Applications

ORY-1001 is currently being investigated for its effectiveness against various malignancies. Its primary applications include:

- Acute Myeloid Leukemia (AML) : As a treatment option for patients with refractory or relapsed AML, showing promising results regarding safety and preliminary antitumor activity .

- Combination Therapies : Ongoing studies are exploring the use of ORY-1001 in combination with other agents like azacitidine to enhance therapeutic outcomes .

Data Summary Table

Case Studies

A notable case from the Phase I study involved a patient who had previously undergone stem cell transplantation. After receiving ORY-1001, this patient exhibited significant differentiation of blast cells and a reduction in leukemic burden, showcasing the drug's potential to modify disease progression positively .

Eigenschaften

IUPAC Name |

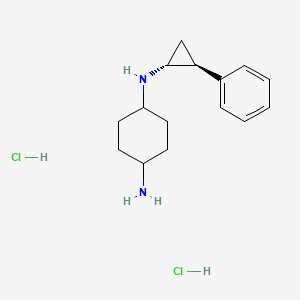

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCINOBZMLCREGM-RNNUGBGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431303-72-8 |

Source

|

| Record name | Iadademstat dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IADADEMSTAT DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.